4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid is a complex organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a prop-2-en-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the prop-2-en-1-yloxy methyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the morpholine ring to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine ring or the prop-2-en-1-yloxy methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting enzyme activity. In drug development, the compound’s mechanism of action would involve its interaction with molecular targets such as receptors or enzymes, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid
- (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
Uniqueness
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(prop-2-enoxymethyl)morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-5-7-19-10-14(11(16)17)9-15(6-8-20-14)12(18)21-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYORHCULVVYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)(COCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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